molecular formula C22H26N6O2S B2814263 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1207021-83-7

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2814263
CAS No.: 1207021-83-7
M. Wt: 438.55
InChI Key: FVFKRMJIFVLQKF-UHFFFAOYSA-N
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Description

The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone features a hybrid structure combining a benzooxazole-thioether moiety, an ethanone linker, and a piperazine-pyrimidine-piperidine pharmacophore.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2S/c29-21(15-31-22-25-17-6-2-3-7-18(17)30-22)28-12-10-27(11-13-28)20-14-19(23-16-24-20)26-8-4-1-5-9-26/h2-3,6-7,14,16H,1,4-5,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFKRMJIFVLQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of an appropriate precursor.

    Thioether formation: The benzo[d]oxazole ring can be functionalized with a thiol group.

    Coupling with ethanone: The thiol-functionalized benzo[d]oxazole can be coupled with an ethanone derivative.

    Formation of the piperidine and piperazine rings: These rings can be introduced through nucleophilic substitution reactions.

    Pyrimidine ring introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether group.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether group could yield a sulfoxide or sulfone, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine

This compound replaces the benzooxazole-thio group with a benzodioxol-methyl substituent. Crystallographic data (a = 9.84 Å, b = 10.22 Å, c = 14.21 Å; α = 90°, β = 99.7°, γ = 90°) indicate a planar pyrimidine ring, contrasting with the target compound’s pyrimidine-piperidine group, which introduces steric bulk and conformational flexibility.

2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

This derivative incorporates a thioxo-thiazolidinone group and a fused pyrido-pyrimidinone core. The thioxo group may confer stronger hydrogen-bonding interactions than the target’s thioether.

Benzoheterocycle-Piperazine Hybrids

2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (4l)

This compound replaces the benzooxazole-thio group with a phthalimide (isoindoline-1,3-dione) linked via an ethyl spacer. Spectroscopic data (¹H NMR: δ 7.85 ppm for phthalimide protons; IR: 1774 cm⁻¹ for carbonyl) highlight its distinct electronic profile. The phthalimide’s electron-withdrawing nature may reduce nucleophilicity compared to the target’s benzooxazole-thioether, impacting reactivity in biological systems .

1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (7)

The methanone linker (vs. ethanone in the target) reduces steric hindrance, possibly improving binding to flat enzymatic pockets .

Thioether-Linked Piperidine/Piperazine Derivatives

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone

This analog features a 1,3,4-oxadiazole-thioether group and a methylpiperidine. The oxadiazole’s electronegativity may enhance metabolic stability compared to the target’s benzooxazole-thioether. However, the methylpiperidine’s reduced steric bulk (vs. piperidine-pyrimidine in the target) could limit interactions with deep binding sites .

Structural and Functional Data Comparison

Compound Class Key Substituents Notable Spectral/Physical Data Potential Advantages vs. Target Compound
Piperazine-pyrimidine Benzodioxol-methyl Crystal volume: 1408.9 ų; Melting point: 162–164°C Enhanced solubility
Pyrido-pyrimidinone-thiazolidinone Thioxo-thiazolidinone IR: 1712 cm⁻¹ (C=O); MS: m/z 349 (10%) Stronger hydrogen-bonding capacity
Phthalimide-piperazine Isoindoline-1,3-dione ¹H NMR: δ 3.55 ppm (aliphatic H); IR: 1774 cm⁻¹ Electron-withdrawing effects
Benzoimidazole-piperazine 4-methoxybenzyl-pyridine Molecular weight: 447.53 g/mol Improved basicity and solubility
Oxadiazole-thioether 1,3,4-oxadiazole Synonyms: ZINC2720460; AKOS001792305 Higher metabolic stability

Q & A

Q. Critical Parameters :

  • Temperature control (60–80°C for coupling steps).
  • Anhydrous solvents (DMF, DCM) to prevent hydrolysis.

Advanced: How can reaction yields be optimized during the synthesis of the piperazine-pyrimidine intermediate?

Yields depend on:

  • Catalyst Selection : Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling improves pyrimidine-piperazine bond formation (yield: 65–75% vs. 40–50% without catalyst) .
  • Solvent Polarity : DMF enhances nucleophilic substitution rates compared to THF.
  • Stoichiometry : A 1.2:1 molar ratio of pyrimidine to piperazine minimizes side products .

Q. Mitigation :

  • Standardize ATP at physiological levels (1–2 mM).
  • Use isogenic cell lines for comparative studies .

Basic: What functional groups influence the compound’s solubility and bioavailability?

  • Hydrophobic Moieties : The benzo[d]oxazole and piperidine groups reduce aqueous solubility (<0.1 mg/mL in PBS).
  • Ionizable Sites : Piperazine (pKa ~7.1) enhances solubility at acidic pH .

Q. Optimization Strategy :

  • Salt formation (e.g., HCl salt) increases solubility to 1.2 mg/mL .

Advanced: What structural modifications improve target selectivity in kinase inhibition?

Q. SAR Insights :

  • Pyrimidine Substituents : 6-(Piperidin-1-yl) enhances binding to ATP pockets (ΔG = -9.2 kcal/mol) vs. 6-methoxy (ΔG = -7.5 kcal/mol) .
  • Thioether Linker : Replacing S with O decreases potency (IC₅₀: 12.5 μM vs. 3.1 μM) due to reduced hydrophobic interactions .

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